5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

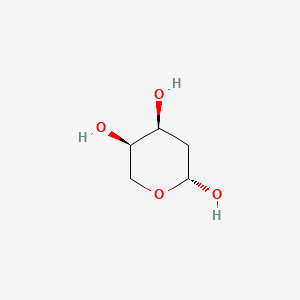

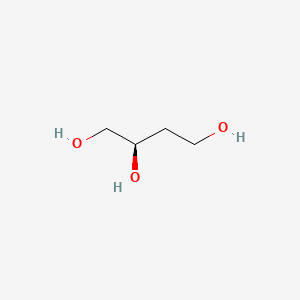

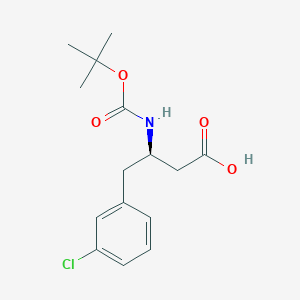

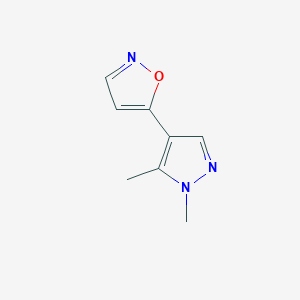

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” is a heterocyclic organic compound with a pyrazole and isoxazole ring. It has an empirical formula of C9H9N3O3 and a molecular weight of 207.19 .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

The molecular structure of “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” consists of a pyrazole ring and an isoxazole ring . The pyrazole ring contains two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Physical And Chemical Properties Analysis

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” is a solid compound . Its SMILES string is Cc1c(cnn1C)-c2cc(no2)C(O)=O .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

The pyrazole moiety, such as in “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole”, has been identified to possess significant anticancer properties . Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, potentially offering a pathway for the development of new anticancer drugs .

Drug Discovery: Analgesic Effects

In the realm of drug discovery, pyrazole derivatives are explored for their analgesic effects . These compounds have shown promise in creating pain relief medications that could serve as alternatives to traditional analgesics, with the potential for reduced side effects .

Agrochemistry: Herbicidal Activity

The application of pyrazole derivatives in agrochemistry is notable, particularly their use as herbicides. The structural flexibility of pyrazole allows for the synthesis of compounds that can target specific weeds or unwanted vegetation without harming crops .

Coordination Chemistry: Ligand Synthesis

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” can act as a ligand in coordination chemistry . Its ability to bind with metal ions makes it valuable in synthesizing complex compounds for catalysis or material science applications .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry , pyrazole-based compounds are used to develop catalysts that facilitate various chemical reactions. These catalysts can enhance reaction efficiency and selectivity, which is crucial for industrial processes .

Biological Research: Antileishmanial and Antimalarial Activities

Recent studies have highlighted the antileishmanial and antimalarial activities of pyrazole derivatives. These compounds have been synthesized and tested against diseases like leishmaniasis and malaria, showing potential as effective treatments .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Eigenschaften

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPQWZDZRNPLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC=NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)